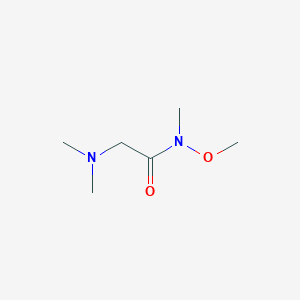
5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine
Descripción general
Descripción
“5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine” is a chemical compound with the CAS Number: 1178096-53-1 . It has a molecular weight of 287.36 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-N~1~- [1- (methylsulfonyl)-4-piperidinyl]-1,3-benzenediamine . The InChI code is 1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 287.36 .Aplicaciones Científicas De Investigación
Synthesis and Metabolic Studies
A study conducted by Kubowicz-Kwaoeny et al. (2019) investigated the synthesis and metabolic pathways of a compound structurally similar to 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine. The focus was on understanding the interspecies differences in metabolic stability of serotonin and dopamine receptor ligands, highlighting the relevance in psychopharmacology research (Kubowicz-Kwaoeny et al., 2019).
Microwave-Enhanced Synthesis
Menteşe et al. (2015) explored the synthesis of a series of compounds, including derivatives of this compound, using microwave heating. This study indicates the potential for innovative, time-efficient synthesis methods in pharmaceutical chemistry (Menteşe et al., 2015).
Catalytic Enantioselective Michael Addition Reactions
Zhu et al. (2017) described Michael addition reactions of tertiary fluoro-enolates, demonstrating the synthesis of biologically relevant molecules. This research highlights the chemical versatility and potential pharmaceutical applications of fluoro-compounds, including this compound (Zhu et al., 2017).
Development in Polyimide Synthesis
Xie et al. (2001) researched the synthesis of fluoro-polyimides using a fluorine-containing aromatic diamine similar to the compound . This work is relevant to material science, particularly in developing advanced polymers with desirable properties like thermal stability and low moisture absorption (Xie et al., 2001).
Nucleophilic Aromatic Substitution Studies
Ajenjo et al. (2016) performed nucleophilic aromatic substitution reactions on a similar compound. The study is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ajenjo et al., 2016).
Propiedades
IUPAC Name |
5-fluoro-3-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAUSSMPPRRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















